N1-(3,5-Dichloro-4-(3-(4-fluorobenzyl)-4-hydroxyphenoxy)phenyl)-N2-oxalyl hydroxylamine
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Overview
Description
N1-(3,5-Dichloro-4-(3-(4-fluorobenzyl)-4-hydroxyphenoxy)phenyl)-N2-oxalyl hydroxylamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes dichloro, fluorobenzyl, and hydroxyphenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-Dichloro-4-(3-(4-fluorobenzyl)-4-hydroxyphenoxy)phenyl)-N2-oxalyl hydroxylamine involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Dichloro Intermediate: The initial step involves the chlorination of a suitable aromatic compound to introduce the dichloro groups.
Introduction of the Fluorobenzyl Group: This step typically involves a nucleophilic substitution reaction where a fluorobenzyl group is introduced.
Hydroxyphenoxy Group Addition: The hydroxyphenoxy group is added through an etherification reaction.
Oxalyl Hydroxylamine Formation: The final step involves the reaction of the intermediate with oxalyl chloride and hydroxylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalytic hydrogenation and Bamberger rearrangement can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N1-(3,5-Dichloro-4-(3-(4-fluorobenzyl)-4-hydroxyphenoxy)phenyl)-N2-oxalyl hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced compounds, depending on the specific reaction conditions .
Scientific Research Applications
N1-(3,5-Dichloro-4-(3-(4-fluorobenzyl)-4-hydroxyphenoxy)phenyl)-N2-oxalyl hydroxylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3,5-Dichloro-4-(3-(4-fluorobenzyl)-4-hydroxyphenoxy)phenyl)-N2-oxalyl hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: A key intermediate in the synthesis of hexaflumuron.
Phenyl Boronic Acid Derivatives: Used in Suzuki–Miyaura coupling reactions.
Uniqueness
N1-(3,5-Dichloro-4-(3-(4-fluorobenzyl)-4-hydroxyphenoxy)phenyl)-N2-oxalyl hydroxylamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1639993-01-3 |
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Molecular Formula |
C21H15Cl2FN2O5 |
Molecular Weight |
465.3 g/mol |
IUPAC Name |
N-[3,5-dichloro-4-[3-[(4-fluorophenyl)methyl]-4-hydroxyphenoxy]phenyl]-N'-hydroxyoxamide |
InChI |
InChI=1S/C21H15Cl2FN2O5/c22-16-9-14(25-20(28)21(29)26-30)10-17(23)19(16)31-15-5-6-18(27)12(8-15)7-11-1-3-13(24)4-2-11/h1-6,8-10,27,30H,7H2,(H,25,28)(H,26,29) |
InChI Key |
YAIRXIFLIJWZEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)OC3=C(C=C(C=C3Cl)NC(=O)C(=O)NO)Cl)O)F |
Origin of Product |
United States |
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